molecular formula C23H15BrN4O3 B12930310 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one

1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one

Cat. No.: B12930310
M. Wt: 475.3 g/mol
InChI Key: MMSJWIWIVOKGOX-IVYNUYEBSA-N
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Description

1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of substituents: The bromobenzylidene and nitrobenzylidene groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromobenzylidene group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted imidazoles.

Scientific Research Applications

1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its imidazole ring.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The bromobenzylidene and nitrobenzylidene groups can also participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
  • 1-((4-Methylbenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one

Uniqueness

1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the presence of both bromobenzylidene and nitrobenzylidene groups, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C23H15BrN4O3

Molecular Weight

475.3 g/mol

IUPAC Name

(5E)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14+,25-15+

InChI Key

MMSJWIWIVOKGOX-IVYNUYEBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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